molecular formula C17H10FN3O5 B2470945 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 347394-08-5

2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No. B2470945
CAS RN: 347394-08-5
M. Wt: 355.281
InChI Key: UBZYOYQCTGBXFQ-UHFFFAOYSA-N
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Description

2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BAY 41-8543 and is a member of the class of compounds known as benzodioxoles.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide involves its activity as a PDE5 inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is involved in the regulation of smooth muscle relaxation. By inhibiting PDE5, this compound can increase the levels of cGMP, leading to increased smooth muscle relaxation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide are related to its activity as a PDE5 inhibitor. By increasing cGMP levels, this compound can lead to improved blood flow and relaxation of smooth muscle. This may have implications for the treatment of erectile dysfunction and other conditions related to smooth muscle dysfunction.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide in lab experiments include its potential pharmacological properties and its ability to inhibit PDE5. However, limitations may include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide may include further studies on its potential pharmacological properties, including its activity as a PDE5 inhibitor and its potential anti-inflammatory and anti-tumor properties. In addition, research may focus on the development of new compounds based on the structure of 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide with improved pharmacological properties and fewer side effects.

Synthesis Methods

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide has been described in the scientific literature. One method involves the reaction of 4-fluoroaniline with 1,3-benzodioxole-5-carbaldehyde to obtain the intermediate compound. This intermediate is then reacted with 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)acrylonitrile to obtain the final product.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide has been studied for its potential pharmacological properties. It has been shown to have activity as a phosphodiesterase type 5 (PDE5) inhibitor, which may have implications for the treatment of erectile dysfunction. In addition, this compound has been studied for its potential anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O5/c18-12-1-3-13(4-2-12)20-17(22)11(8-19)5-10-6-15-16(26-9-25-15)7-14(10)21(23)24/h1-7H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZYOYQCTGBXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-fluorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

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